3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indolones. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it may exert its antitumor activity by inducing apoptosis in cancer cells. It may also exhibit anti-inflammatory and antioxidant activities by inhibiting the production of inflammatory mediators and scavenging free radicals.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a drug delivery system. It may also be useful in studying the mechanisms of apoptosis and inflammation. However, its limitations include the lack of information on its toxicity and potential side effects.
Future Directions
There are several future directions for the study of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its toxicity and potential side effects. Additionally, further research is needed to fully understand its mechanism of action and potential use as a drug delivery system.
Synthesis Methods
The synthesis of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 4-ethoxybenzaldehyde and 4-methylbenzylamine in the presence of acetic acid. The resulting intermediate is then reacted with ethyl acetoacetate and ammonium acetate to yield the final product.
Scientific Research Applications
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential use as a drug delivery system.
properties
Product Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C26H25NO4 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C26H25NO4/c1-3-31-21-14-12-20(13-15-21)24(28)16-26(30)22-6-4-5-7-23(22)27(25(26)29)17-19-10-8-18(2)9-11-19/h4-15,30H,3,16-17H2,1-2H3 |
InChI Key |
JUJHXEJYIQNVKV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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